1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride
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Overview
Description
1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to an azepine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by cyclization upon deprotection of the Boc protecting group . The resulting pyrazolo-azepine skeleton can be further modified through selective reduction and protection steps.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of commercially available starting materials and efficient reaction conditions is crucial for large-scale synthesis. Techniques such as high-temperature cycloaddition and selective reduction are often employed to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Selective reduction of the lactam group using borane is a common reaction.
Substitution: The compound can undergo substitution reactions, such as Buchwald and Chan arylations, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Borane and other reducing agents are used for selective reduction.
Substitution: Reagents like boronic acids and copper (II) acetate are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the pyrazolo-azepine skeleton, which can be further explored for their pharmacological properties .
Scientific Research Applications
1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its pharmacological effects. Detailed studies on its binding affinity and interaction with biological targets are essential to understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepine: Another heterocyclic compound with a similar structure but different pharmacological properties.
1H-pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to a pyridine ring, used in different applications.
Uniqueness
1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical modifications and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-8-6-9-4-2-3-7(8)5-10-11;;/h5,9H,2-4,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQSURGNQCDOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCNC2)C=N1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287344-96-9 |
Source
|
Record name | 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-c]azepine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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